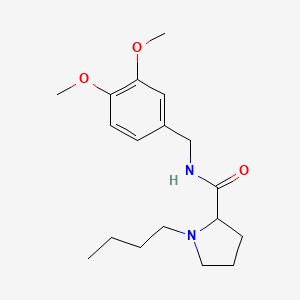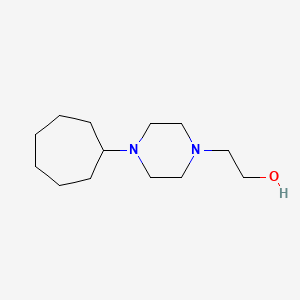![molecular formula C13H18BrNO3 B4949054 ethyl 1-[(5-bromo-2-furyl)methyl]-4-piperidinecarboxylate](/img/structure/B4949054.png)
ethyl 1-[(5-bromo-2-furyl)methyl]-4-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-[(5-bromo-2-furyl)methyl]-4-piperidinecarboxylate, also known as Brucine, is a natural alkaloid compound derived from the seeds of Strychnos nux-vomica. It has been widely used in scientific research due to its various pharmacological properties, including its ability to inhibit acetylcholinesterase and induce convulsions. In
Mecanismo De Acción
Ethyl 1-[(5-bromo-2-furyl)methyl]-4-piperidinecarboxylate exerts its pharmacological effects by binding to and inhibiting acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, this compound increases the levels of acetylcholine in the brain, which can lead to convulsions and other neurological effects. Additionally, this compound has been shown to have a modulatory effect on ion channels, which can also contribute to its pharmacological effects.
Biochemical and Physiological Effects:
This compound has been shown to induce convulsions in animals and humans, as well as inhibit acetylcholinesterase activity. It has also been shown to have analgesic and anti-inflammatory effects, as well as potential anticancer activity. However, the exact biochemical and physiological effects of this compound are still not fully understood and require further investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ethyl 1-[(5-bromo-2-furyl)methyl]-4-piperidinecarboxylate in lab experiments is its well-established synthesis method, which makes it readily available for scientific research. Additionally, its ability to induce convulsions and inhibit acetylcholinesterase makes it a useful tool in neuroscience research. However, one limitation is its potential toxicity, which requires careful handling and proper safety precautions.
Direcciones Futuras
There are several future directions for ethyl 1-[(5-bromo-2-furyl)methyl]-4-piperidinecarboxylate research, including further investigation of its mechanisms of action, as well as its potential therapeutic applications. For example, this compound could be further studied as a potential therapeutic agent for Alzheimer's disease, as well as other neurological disorders. Additionally, its anticancer activity could be further explored, with the goal of developing new cancer treatments. Overall, this compound has the potential to be a valuable tool in scientific research and a promising therapeutic agent for various diseases.
Métodos De Síntesis
Ethyl 1-[(5-bromo-2-furyl)methyl]-4-piperidinecarboxylate can be synthesized through a multistep process starting from strychnine, which is also a natural alkaloid compound found in Strychnos nux-vomica. The synthesis involves several chemical reactions, including bromination, reduction, and esterification. The final product is obtained through recrystallization and purification. The synthesis method has been well-established and optimized over the years, making this compound readily available for scientific research.
Aplicaciones Científicas De Investigación
Ethyl 1-[(5-bromo-2-furyl)methyl]-4-piperidinecarboxylate has been extensively studied for its pharmacological properties, such as its ability to inhibit acetylcholinesterase and induce convulsions. It has been used as a tool in neuroscience research to study the mechanisms of seizures and epilepsy. This compound has also been investigated for its potential as a therapeutic agent for Alzheimer's disease, due to its ability to inhibit acetylcholinesterase. Furthermore, it has been studied for its analgesic and anti-inflammatory effects, as well as its potential as an anticancer agent.
Propiedades
IUPAC Name |
ethyl 1-[(5-bromofuran-2-yl)methyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO3/c1-2-17-13(16)10-5-7-15(8-6-10)9-11-3-4-12(14)18-11/h3-4,10H,2,5-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQOFYICNUPJEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(4-isopropylphenyl)acrylamide](/img/structure/B4948993.png)
![2-{[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylacetamide](/img/structure/B4948996.png)
![4-(4-methoxy-2-methylphenyl)-N-[3-(methylthio)phenyl]butanamide](/img/structure/B4949010.png)
![2-chloro-4-{[{[1-(2-methoxyethyl)-4-piperidinyl]methyl}(4-pyridinylmethyl)amino]methyl}phenol](/img/structure/B4949021.png)
![N-ethyl-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B4949029.png)
![N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B4949036.png)
![4-{[2-(diethylamino)ethyl]amino}-2-methyl-8-(1-piperidinyl)-5,6-quinolinedione](/img/structure/B4949043.png)
![2-{2-bromo-4-[2-cyano-2-(4-nitrophenyl)vinyl]phenoxy}-N-(4-methoxyphenyl)acetamide](/img/structure/B4949056.png)
![5-(1H-indol-1-ylmethyl)-N-methyl-N-[2-(4-morpholinyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B4949066.png)

![N-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-methoxy-3-biphenylamine](/img/structure/B4949078.png)

